

Otenabant Hydrochloride: A Comprehensive Selectivity Profile

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Compound of Interest		
Compound Name:	Otenabant hydrochloride	
Cat. No.:	B7909994	Get Quote

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Introduction

Otenabant hydrochloride (CP-945,598) is a potent and highly selective antagonist of the cannabinoid receptor type 1 (CB1).[1][2][3] Developed by Pfizer, it was investigated for the treatment of obesity, a therapeutic area where CB1 receptor antagonism has shown clinical efficacy.[4] This document provides an in-depth technical guide to the selectivity profile of otenabant, presenting key quantitative data, detailed experimental methodologies for its characterization, and visualizations of relevant biological pathways and workflows.

Selectivity and Potency

Otenabant hydrochloride demonstrates sub-nanomolar affinity for the human CB1 receptor and exhibits a remarkable selectivity of approximately 10,000-fold over the human CB2 receptor.[1][2] This high selectivity is a critical attribute, as the CB2 receptor is primarily involved in immune function, and off-target activity could lead to unintended immunomodulatory effects. Furthermore, otenabant has been characterized as having a low affinity for the hERG channel, a crucial aspect of its safety profile, as hERG channel inhibition is associated with cardiac arrhythmias.[1][2]

Quantitative Binding Affinity Data



Target	Species	Ki (nM)	Selectivity (fold vs. hCB1)
CB1 Receptor	Human	0.7[1][2][3]	-
CB2 Receptor	Human	7600[3]	~10,857

Quantitative Functional Activity Data

In functional assays, otenabant acts as a competitive antagonist, inhibiting both basal and agonist-mediated CB1 receptor signaling.[3]

Assay Type	Target	Species	Ki (nM)
GTPyS Binding	CB1 Receptor	Human	0.2[3]

Experimental Protocols Radioligand Displacement Binding Assay for CB1 and CB2 Receptors

This protocol outlines the methodology to determine the binding affinity (Ki) of **otenabant hydrochloride** for the human CB1 and CB2 receptors.

1. Materials:

- Membrane Preparations: Membranes from cells stably expressing either human CB1 or CB2 receptors.
- Radioligand: [3H]-CP55,940 (a high-affinity cannabinoid receptor agonist).
- Non-specific Binding Control: A high concentration of a non-labeled, potent cannabinoid receptor agonist (e.g., WIN 55,212-2).
- Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% Bovine Serum Albumin (BSA), pH 7.4.
- Test Compound: Otenabant hydrochloride, serially diluted.



- Filtration Apparatus: Glass fiber filters and a cell harvester.
- Scintillation Counter: For quantifying radioactivity.

2. Procedure:

- Incubate the cell membranes with various concentrations of **otenabant hydrochloride** and a fixed concentration of the radioligand ([3H]-CP55,940).
- Parallel incubations are performed in the presence of a high concentration of a non-labeled agonist to determine non-specific binding.
- The incubation is carried out at 30°C for 60-90 minutes to reach equilibrium.
- The reaction is terminated by rapid filtration through glass fiber filters, washing with ice-cold assay buffer to separate bound from free radioligand.
- The radioactivity retained on the filters is quantified using a scintillation counter.
- 3. Data Analysis:
- The specific binding is calculated by subtracting non-specific binding from total binding.
- IC₅₀ values (the concentration of otenabant that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition binding data.
- Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPyS Functional Assay

This functional assay measures the ability of otenabant to antagonize agonist-induced G-protein activation at the CB1 receptor.

- 1. Materials:
- Membrane Preparations: Membranes from cells expressing the human CB1 receptor.
- Agonist: A potent CB1 receptor agonist (e.g., CP-55,940).



- Radioligand: [35S]GTPyS (a non-hydrolyzable GTP analog).
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 3 mM MgCl₂, 100 mM NaCl, 1 mM EDTA, and 0.1% BSA.
- GDP: To ensure G-proteins are in their inactive state at the start of the assay.
- Test Compound: Otenabant hydrochloride, serially diluted.
- Filtration Apparatus and Scintillation Counter.

2. Procedure:

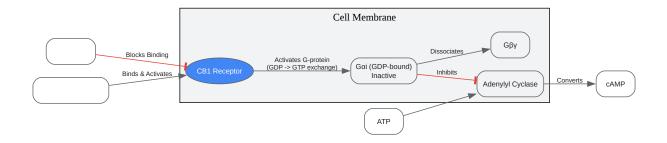
- Pre-incubate the CB1 receptor-expressing membranes with various concentrations of otenabant hydrochloride.
- Add a fixed, near-EC₈₀ concentration of the CB1 agonist (e.g., CP-55,940) to stimulate the receptor.
- Initiate the binding reaction by adding [35S]GTPyS and GDP.
- Incubate the mixture at 30°C for 60 minutes.
- Terminate the reaction by rapid filtration and wash with ice-cold buffer.
- Quantify the amount of bound [35S]GTPyS using a scintillation counter.
- 3. Data Analysis:
- The inhibitory effect of otenabant on agonist-stimulated [35S]GTPyS binding is determined.
- IC₅₀ values are calculated, representing the concentration of otenabant that inhibits 50% of the agonist-induced G-protein activation.
- The antagonist's inhibition constant (Ki) can be derived from these values, providing a
 measure of its functional potency.

Visualizations



Signaling Pathway and Experimental Workflow

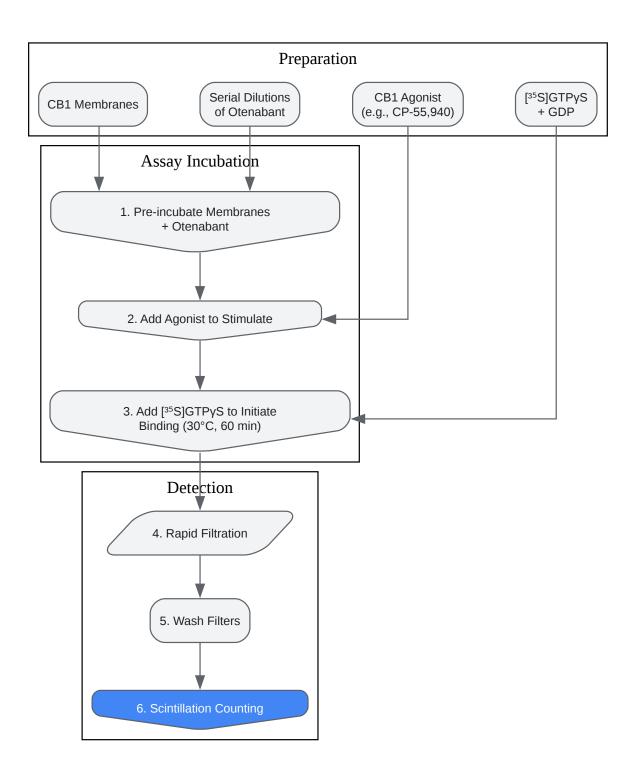
To visualize the underlying biological processes and experimental procedures, the following diagrams are provided.



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CB1 Receptor Signaling Pathway.

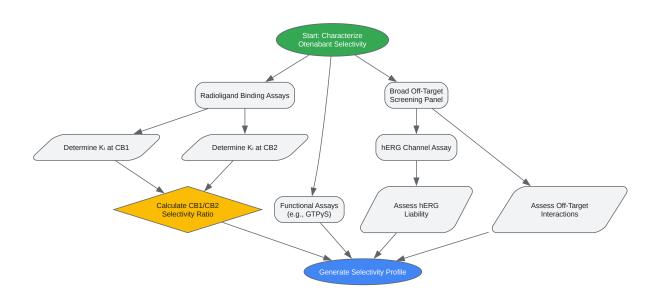




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GTPyS Binding Assay Workflow.





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Selectivity Assessment Logic.

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